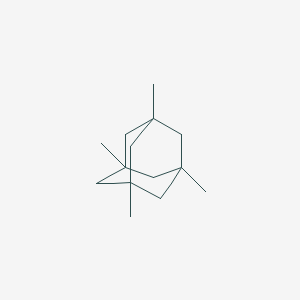

1,3,5,7-Tetramethyladamantane

Description

Significance of Adamantane (B196018) Frameworks in Contemporary Chemical Research

Adamantane, a tricyclic hydrocarbon with a cage-like structure resembling a unit cell of a diamond crystal, and its derivatives are foundational scaffolds in various fields of chemical research. researchgate.net Their rigid, voluminous, and highly symmetric three-dimensional structure imparts unique properties to molecules containing this framework. rsc.org In medicinal chemistry, the adamantane moiety is incorporated into drug molecules to enhance their lipophilicity and pharmacological properties, as seen in clinically approved drugs like amantadine (B194251) and memantine. rsc.orgnih.gov The non-planar and hydrophobic nature of the adamantane cage allows it to serve as a compact substituent that can improve binding properties with biological targets. rsc.org

Beyond pharmaceuticals, adamantane derivatives are crucial in materials science and nanotechnology. researchgate.netpensoft.net Their robust and predictable structures are utilized as building blocks for creating porous materials, molecular crystals, and designed nanostructures. researchgate.netpensoft.net The adamantane framework can act as a rigid core for constructing dendrimers or as a guest molecule in supramolecular systems with hosts like cyclodextrins, finding applications in drug delivery and surface recognition. nih.govpensoft.net

Overview of Bridgehead-Substituted Adamantanes

The adamantane molecule (C₁₀H₁₆) possesses four equivalent bridgehead positions, which are tertiary carbon atoms. google.com These positions are active sites and are particularly susceptible to substitution reactions. google.comacs.org Bridgehead-substituted adamantanes are a major class of derivatives where functional groups replace the hydrogen atoms at one or more of these four positions. optica.orgjlu.edu.cn

Research Trajectories of 1,3,5,7-Tetramethyladamantane within Cage Hydrocarbon Chemistry

Research concerning this compound focuses on its synthesis, stability, and potential as a specialized hydrocarbon. As a fully bridgehead-substituted adamantane, it represents a molecule where all tertiary hydrogens have been replaced by methyl groups. This substitution pattern is of significant interest because it creates a hydrocarbon with exceptional stability. acs.org

A primary research trajectory has been the development of efficient synthetic routes to produce this compound with high yields. acs.orgresearchgate.net Another significant area of investigation is its performance as a high-density fuel. acs.org Studies have evaluated its oxidation stability, finding it to be superior to conventional jet fuels, which is attributed to the absence of reactive tertiary carbon-hydrogen bonds. acs.org This positions this compound as a model compound in the study of high-stability caged hydrocarbons for advanced aerospace applications. acs.org

Structure

3D Structure

Propriétés

Numéro CAS |

1687-36-1 |

|---|---|

Formule moléculaire |

C14H24 |

Poids moléculaire |

192.34 g/mol |

Nom IUPAC |

1,3,5,7-tetramethyladamantane |

InChI |

InChI=1S/C14H24/c1-11-5-12(2)8-13(3,6-11)10-14(4,7-11)9-12/h5-10H2,1-4H3 |

Clé InChI |

UJSORZVCMMYGBS-UHFFFAOYSA-N |

SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)C)C)C |

SMILES canonique |

CC12CC3(CC(C1)(CC(C2)(C3)C)C)C |

Autres numéros CAS |

1687-36-1 |

Origine du produit |

United States |

Synthetic Methodologies for 1,3,5,7 Tetramethyladamantane and Its Derivatives

Exhaustive Methylation Strategies

Exhaustive methylation of the adamantane (B196018) core at all available bridgehead positions to produce 1,3,5,7-tetramethyladamantane is a key transformation in the synthesis of this highly symmetrical molecule. Various strategies have been developed to achieve this, primarily relying on Lewis acid catalysis.

Lewis Acid Catalyzed Alkylation with Tetramethylsilane (B1202638)

A prominent and efficient method for the synthesis of this compound involves the use of a Lewis acid, such as aluminum chloride (AlCl₃), in conjunction with tetramethylsilane (TMS) as the methylating agent. researchgate.netresearchgate.net This approach facilitates the exhaustive methylation of all available bridgehead carbons on the adamantane scaffold. researchgate.net The reaction is believed to proceed through the formation of a reactive methylation complex from tetramethylsilane and the Lewis acid. researchgate.net

This one-step protocol has been shown to be scalable, with successful syntheses performed on a multigram scale, affording this compound in good yields. researchgate.net For instance, a greater than 40-gram scale synthesis of this compound has been demonstrated with a 62% yield. researchgate.net Optimization of reaction conditions, including the ratio of adamantane to AlCl₃ and TMS, is crucial for maximizing the yield of the desired tetramethylated product and minimizing the formation of polymethylated isomers. researchgate.net

Table 1: Optimization of the Synthesis of this compound (AdMe₄) via Lewis Acid Catalyzed Alkylation

| Entry | Adamantane (equiv) | AlCl₃ (equiv) | TMS (equiv) | Solvent | Temperature (°C) | Time (h) | Yield of AdMe₄ (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1 | 4 | 4 | CS₂ | 25 | 24 | 55 |

| 2 | 1 | 5 | 5 | CS₂ | 25 | 24 | 62 |

| 3 | 1 | 6 | 6 | CS₂ | 25 | 24 | 60 |

| 4 | 1 | 5 | 5 | CH₂Cl₂ | 25 | 24 | 48 |

Data derived from research on exhaustive one-step bridgehead methylation of adamantane derivatives. researchgate.net

Regioselective Synthesis Approaches

While exhaustive methylation provides a direct route to this compound, regioselective approaches offer more controlled methods for synthesizing specific methyl-substituted adamantanes. For instance, this compound can be synthesized with high regioselectivity and in high yield (approximately 80%) through the alkylation of 1,3-dimethyladamantane. acs.org This method allows for the stepwise introduction of methyl groups, providing a pathway to specific isomers. The precise control of reaction conditions is critical for achieving high regioselectivity in Friedel-Crafts alkylations of adamantane to avoid mixtures of substitution products. researchgate.net

Reaction Kinetics and Optimization of Synthetic Parameters

The study of reaction kinetics is essential for understanding and optimizing the synthesis of this compound. Research into the alkylation of methyl-substituted adamantanes has involved the calculation of reaction rate constants and apparent activation energies based on experimental kinetic data. acs.org These studies help in fine-tuning synthetic parameters such as temperature, reaction time, and catalyst loading to maximize product yield and selectivity. For example, optimization of the ratio of reagents (substrate/AlCl₃/TMS) and the choice of solvent have been investigated to improve the efficiency of the methylation process. researchgate.net

Functionalization and Derivatization Pathways

The stable, cage-like structure of this compound makes it an interesting scaffold for further functionalization. Various reactions have been explored to introduce different functional groups onto the adamantane core.

Nitroxylation and Hydroxylation Reactions

The reaction of this compound with fuming nitric acid can lead to a mixture of products, including this compound-2,6-dione and syn/anti-6-nitroxy-1,3,5,7-tetramethyladamantan-2-one. researchgate.netresearchgate.net The presence of methyl groups at the bridgehead positions results in an abnormally low reactivity for this compound in these reactions. researchgate.net Selective nitroxylation can also be achieved using a mixture of nitric acid and acetic anhydride. researchgate.net The resulting nitroxy derivatives can serve as precursors for other functionalized adamantanes.

Halogenation and Cyano-Functionalization Routes

Halogenation of the adamantane core provides a versatile entry point for further derivatization. While direct halogenation of this compound is not extensively detailed in the provided context, the halogenation of adamantane itself is a well-established process. rsc.org For instance, 1,3,5,7-tetrabromoadamantane (B396909) can be prepared and subsequently used as a starting material for cyano-functionalization. capes.gov.brnih.gov

A notable derivatization is the synthesis of 1,3,5,7-tetracyanoadamantane. This is achieved through a radical nucleophilic substitution (SRN1) reaction of 1,3,5,7-tetrabromoadamantane with a cyanide source, a reaction that proceeds efficiently under UV irradiation. capes.gov.brnih.govresearchgate.net The resulting 1,3,5,7-tetracyanoadamantane can be further transformed, for example, by reduction with borane (B79455) reagents to yield 1,3,5,7-tetrakis(aminomethyl)adamantane. capes.gov.brnih.gov

Introduction of Other Functional Groups for Advanced Materials

The rigid, three-dimensional structure of the adamantane cage is a foundational building block for advanced materials. By introducing various functional groups onto the this compound skeleton or by creating tetra-substituted analogues, researchers can tailor its properties for specific high-performance applications.

The direct functionalization of adamantane at its four bridgehead positions to create analogues of this compound is a common strategy. For instance, 1,3,5,7-tetranitroadamantane (B3330873) can be synthesized by oxidizing 1,3,5,7-tetraaminoadamantane. rsc.org Another approach involves the reaction of 1,3,5,7-tetrabromoadamantane with silver sulfate (B86663) in concentrated sulfuric acid to produce 1,3,5,7-tetrahydroxyadamantane. rsc.org These tetra-functionalized adamantanes are precursors to a wide range of materials. The introduction of terminal alkyne groups to create 1,3,5,7-tetraethynyladamantane is particularly notable, as these groups are highly versatile for subsequent modifications through organometallic coupling or click chemistry, opening pathways to 3D polymers. anselm.edu The synthesis of tetraphenyl-adamantane derivatives is also significant, as these compounds can exhibit pronounced second-harmonic generation (SHG), a property valuable in nonlinear optics. researchgate.net

Direct reactions on the this compound molecule itself have also been explored. The reaction with fuming nitric acid, for example, results in the introduction of nitro groups. researchgate.net Furthermore, photoredox catalysis using a pyrylium (B1242799) photocatalyst enables C–H activation, allowing for the introduction of acetamido groups onto the adamantane core. acs.org The resulting functionalized diamondoids have applications in nanocomposites and thin film coatings. acs.org The inherent stability of the this compound structure makes it a superior component for high-density fuels, where its oxidation stability surpasses that of conventional jet fuels like JP-10. acs.org

A summary of functionalization reactions on the adamantane core is presented below.

| Starting Material | Reagents | Product | Potential Application | Source(s) |

| 1,3,5,7-Tetrabromoadamantane | Silver sulfate, Sulfuric acid | 1,3,5,7-Tetrahydroxyadamantane | Precursor for further functionalization | rsc.org |

| 1,3,5,7-Tetraaminoadamantane | Permanganate or Dimethyldioxirane | 1,3,5,7-Tetranitroadamantane | High-energy materials | rsc.org |

| Adamantane | (Steps involving bromination and Sonogashira coupling) | 1,3,5,7-Tetraethynyladamantane | 3D polymers, Conductive materials | anselm.edu |

| This compound | Fuming nitric acid | Nitrated this compound derivatives | Energetic materials | researchgate.net |

| This compound | Pyrylium photocatalyst, N-amidopyridinium salt | Acetamido-functionalized tetramethyladamantane | Advanced functional materials | acs.org |

Derivatization Strategies for Analytical Enhancement

The functional groups introduced to create advanced materials often concurrently serve as handles for enhancing analytical detection. While not always the primary goal, this dual function is a significant benefit of derivatization. The modification of the adamantane core can facilitate easier identification and quantification using standard analytical techniques.

For example, the introduction of nitro groups onto the this compound skeleton not only creates energetic materials but also introduces a chromophore. researchgate.net This allows for straightforward detection and quantification using UV-Vis spectroscopy. Similarly, creating tetraphenyladamantane introduces aromatic rings that are chromophoric, aiding in its analysis. rsc.org

A more deliberate strategy for analytical enhancement involves the introduction of functional groups specifically chosen for their utility in subsequent analytical reactions. The synthesis of 1,3,5,7-tetraethynyladamantane is a prime example. anselm.edu The terminal alkyne groups are ideal for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This allows for the easy attachment of reporter molecules, such as fluorescent tags or biotin, which can then be used for highly sensitive detection in various analytical assays.

Scalability and Gram-Scale Synthetic Protocols

The transition from laboratory-scale synthesis to larger, gram-scale production is critical for the practical application of this compound, particularly for its use as a high-density fuel or as a building block for materials science. acs.org Efficient and scalable synthetic protocols have been developed to meet this demand.

A key method is the exhaustive one-step bridgehead methylation of adamantane. researchgate.netresearchgate.net This procedure utilizes tetramethylsilane as the methylation agent and aluminum chloride (AlCl₃) as a Lewis acid catalyst. researchgate.netresearchgate.net This protocol has been successfully scaled up to produce over 40 grams of this compound in a single batch, achieving an isolated yield of 62%. researchgate.netresearchgate.net The reaction is effective for the exhaustive methylation of all available bridgehead positions on the adamantane core. researchgate.net

An alternative regioselective route involves the alkylation of 1,3-dimethyladamantane. acs.org This method has been reported to produce this compound with a high yield of approximately 80%. acs.org This approach offers a different pathway that may be advantageous depending on the availability of starting materials and desired purity profile. The development of these scalable protocols is essential for enabling the broader study and application of this compound and its derivatives.

The table below outlines key gram-scale synthetic protocols for this compound.

| Starting Material | Key Reagents | Scale | Yield | Source(s) |

| Adamantane | Tetramethylsilane, AlCl₃ | >40 grams | 62% | researchgate.netresearchgate.net |

| 1,3-Dimethyladamantane | Alkylating agents | Not specified | ~80% | acs.org |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1,3,5,7-tetramethyladamantane, both one-dimensional and two-dimensional NMR methods offer comprehensive insight into its highly symmetrical structure.

The high symmetry of this compound simplifies its ¹H and ¹³C NMR spectra. In ¹H NMR, the four methyl groups are chemically equivalent, as are the six methylene (B1212753) groups of the adamantane (B196018) cage. This results in two distinct signals. The methyl protons typically appear as a singlet, while the methylene protons also produce a singlet due to the molecular symmetry.

The ¹³C NMR spectrum is similarly straightforward, showing distinct signals for the methyl carbons, the methylene carbons, and the quaternary bridgehead carbons of the adamantane core. The chemical shifts of these carbons are indicative of their local electronic environments. oregonstate.edumdpi.com The quaternary carbons, being part of the rigid cage and bonded to other carbons, appear at a characteristic chemical shift. researchgate.net

Table 1: Typical NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Typical Chemical Shift (δ) Range (ppm) |

|---|---|---|

| ¹H | Methyl (CH₃) | 0.8 - 1.0 |

| ¹H | Methylene (CH₂) | 1.1 - 1.4 |

| ¹³C | Methyl (CH₃) | ~29 |

| ¹³C | Methylene (CH₂) | ~48 |

| ¹³C | Quaternary (C) | ~32 |

While 1D NMR provides fundamental information, 2D NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the connectivity of the molecule. youtube.comwalisongo.ac.id

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals protons that are coupled to each other, typically through two or three bonds. scribd.comresearchgate.net In this compound, COSY spectra would show correlations between the methylene protons within the adamantane cage, helping to confirm their spatial relationships. researchgate.net

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate the signals of protons with directly attached heteronuclei, most commonly ¹³C. ustc.edu.cnarxiv.org For this compound, HSQC would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, and another cross-peak linking the methylene proton signal to the methylene carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two or three bonds, between protons and carbons. ustc.edu.cnbeilstein-journals.org This is particularly useful for connecting fragments of a molecule. In this case, HMBC would show correlations between the methyl protons and the quaternary bridgehead carbons, as well as the adjacent methylene carbons, definitively establishing the substitution pattern on the adamantane core. youtube.com The unambiguous assignment of N-adamantylation sites in some heterocyclic compounds can be challenging with standard 1D and 2D NMR methods when the heterocycle is attached to a tertiary carbon of the adamantane, which lacks a directly bonded hydrogen. beilstein-journals.org

Elucidation of Molecular Structure via 1H NMR and 13C NMR

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. libretexts.orggcms.cz The resulting mass spectrum for this compound (C₁₄H₂₄, molecular weight 192.34 g/mol ) would show a molecular ion peak (M⁺) at m/z 192. nist.govnist.gov

The fragmentation pattern is characteristic of the molecule's structure. libretexts.orglibretexts.org For adamantanes, fragmentation often involves the loss of alkyl groups. sysydz.net Common fragments for this compound would include:

[M-15]⁺: Loss of a methyl group (CH₃), resulting in a peak at m/z 177. This is often a prominent peak. sysydz.net

[M-29]⁺: Loss of an ethyl group (C₂H₅), which can occur through rearrangement, leading to a peak at m/z 163.

Further fragmentation of the adamantyl cage can lead to a series of smaller fragment ions. sysydz.netsavemyexams.comyoutube.com For instance, the fragmentation of 1-ethyl-3,5,7-trimethyladamantane shows a molecular ion at m/z 206, with subsequent losses of ethyl and methyl groups to form fragments at m/z 177 and 191, respectively. sysydz.net

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Description |

|---|---|---|

| 192 | [C₁₄H₂₄]⁺ | Molecular Ion (M⁺) |

| 177 | [C₁₃H₂₁]⁺ | Loss of a methyl group ([M-CH₃]⁺) |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation (loss of all four methyl groups and a hydrogen) |

While this compound itself is readily analyzed by GC-MS, derivatization is a common strategy for other functionalized adamantanes to improve their volatility, thermal stability, or ionization efficiency. acs.orgacs.orgtandfonline.com For example, adamantane derivatives containing polar functional groups like carboxylic acids or amines are often converted to more volatile esters or amides before analysis. sciforum.net The derivatization of adamantane-carboxylic acids with methanol (B129727) and SOCl₂ to form methyl esters results in stable molecular ions in electron impact mass spectra. sciforum.net Similarly, trimethylsilyl (B98337) (TMS) derivatives are frequently used to increase the volatility of compounds with active hydrogens, although stereoisomers of TMS-derivatized steroids can exhibit different fragmentation behaviors. researchgate.net

Electron Ionization (EI) Mass Spectrometry Fragmentation Analysis

X-ray Crystallography and Solid-State Structural Analysis

A hypothetical crystallographic analysis of this compound would be expected to confirm the tetrahedral symmetry of the substituted adamantane core. The adamantane cage itself is composed of sp³-hybridized carbons, with bond lengths and angles close to those of a perfect tetrahedron, though with some strain inherent to the cage structure. The methyl groups would be situated at the four bridgehead positions.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Likely cubic or another high-symmetry system |

| Space Group | Consistent with a high-symmetry molecule |

| C-C Bond Length (cage) | ~1.54 Å |

| C-C Bond Length (to methyl) | ~1.54 Å |

| C-H Bond Length (methyl) | ~1.09 Å |

| C-C-C Bond Angle (cage) | ~109.5° (with some deviation due to strain) |

Single-Crystal X-ray Diffraction of this compound and its Derivatives

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules. unimi.itub.edu This method provides precise data on molecular connectivity, bond lengths, bond angles, and the spatial organization of atoms within a crystal lattice. unimi.it For adamantane and its derivatives, X-ray diffraction has been crucial for confirming molecular structures after synthesis and for understanding their behavior in the solid state.

While the synthesis of this compound on a significant scale has been reported, detailed single-crystal X-ray diffraction data for the parent compound itself is not extensively covered in the cited literature. researchgate.net However, diffraction studies have been performed on related polymethylated bis-adamantyls, revealing structural distortions such as the elongation of sp³ carbon-carbon bonds between the adamantyl units due to steric repulsion between hydrogen atoms. researchgate.net

More extensive crystallographic research has focused on functionalized derivatives of this compound, particularly tetraaryladamantanes. These derivatives are instrumental in the field of supramolecular chemistry. For example, the crystal structures of 1,3,5,7-tetrakis(2,4-dimethoxyphenyl)adamantane (B8217918) (TDA) and 1,3,5,7-tetrakis(2,4-diethoxyphenyl)adamantane (TEO) have been determined in co-crystals with various guest molecules. researchgate.netd-nb.info In one such study, co-crystals were formed by dissolving the adamantane derivative and a guest molecule, such as phenol (B47542), in a solvent like dichloromethane, followed by slow evaporation or diffusion to yield crystals suitable for X-ray analysis. d-nb.infobeilstein-journals.org The resulting diffraction data elucidates the precise structure of both the host adamantane derivative and the encapsulated guest molecule. d-nb.info Similarly, the structure of 1,3,5,7-tetrakis(2-fluoro-4-methoxyphenyl)adamantane (TFM) has been characterized, demonstrating its utility in crystallizing larger acyclic molecules. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

For non-polar molecules like this compound, which lack strong hydrogen bonding donors or acceptors, crystal packing is primarily driven by weaker van der Waals forces. The globular, diamondoid shape of the adamantane core, combined with the tetrahedral arrangement of the methyl groups, influences how the molecules can efficiently pack in the solid state.

For the tetraaryladamantane derivatives that act as crystallization chaperones, the crystal packing is characterized by a host-guest arrangement where the guest molecules are encapsulated within cavities in the crystal lattice formed by the bulky host molecules. researchgate.netd-nb.info The stability of these co-crystals is enhanced by specific intermolecular interactions between the host and guest. For instance, in the co-crystal of 1,3,5,7-tetrakis(2,4-diethoxyphenyl)adamantane (TEO) and phenol, hydrogen bonds are formed between the hydroxy group of the phenol guest and the alkoxy substituents of the TEO host. d-nb.info These directional interactions are crucial for stabilizing the packing arrangement and facilitating the co-crystallization process. d-nb.info

Investigation of Disorder-Order Phase Transitions in the Solid State

Many adamantane derivatives exhibit interesting thermal behavior in the solid state, particularly order-disorder phase transitions. researchgate.netresearchgate.net These transitions involve a change from a highly ordered crystalline phase at lower temperatures to a disordered or "plastic crystal" phase at higher temperatures, before the substance melts. nih.gov In the disordered phase, the molecules maintain their positions on a crystal lattice but possess significant rotational or orientational freedom. nih.gov

Studies using differential scanning calorimetry (DSC) have investigated these order-disorder transitions for a range of substituted adamantanes, including this compound. researchgate.netresearchgate.net DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. A phase transition appears as a peak in the DSC thermogram, allowing for the determination of the transition temperature and enthalpy.

The investigation of compounds like 1-chloroadamantane (B1585529) and 1-iodoadamantane (B1585816) reveals the complexity of these transitions, which can be influenced by the nature of the substituent. researchgate.netnih.gov For this compound, the addition of methyl groups to the adamantane core affects the intermolecular interactions and the energy barriers to molecular rotation, which in turn influences the characteristics of its solid-state phase transitions. researchgate.net The study of these phenomena is crucial for understanding the fundamental physical properties and dynamics of these cage-like molecules in the condensed phase. aps.org

| Adamantane Derivative | Technique Used for Phase Transition Study | Phenomenon Investigated |

| 1-Methyladamantane | Differential Scanning Calorimetry (DSC) | Order-disorder transitions researchgate.netresearchgate.net |

| 1,3-Dimethyladamantane | Differential Scanning Calorimetry (DSC) | Order-disorder transitions researchgate.netresearchgate.net |

| 1,3,5-Trimethyladamantane | Differential Scanning Calorimetry (DSC) | Order-disorder transitions researchgate.netresearchgate.net |

| This compound | Differential Scanning Calorimetry (DSC) | Order-disorder transitions researchgate.netresearchgate.net |

| 1-Halogenoadamantanes | Differential Scanning Calorimetry (DSC) | Order-disorder transitions researchgate.netresearchgate.net |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study adamantane (B196018) derivatives due to its balance of computational cost and accuracy.

Theoretical studies have successfully modeled the structure of 1,3,5,7-tetramethyladamantane. One such study employed the Becke–Lee–Yang–Parr (B3LYP) hybrid energy functional with the 6-31G* basis set to perform geometry optimization. researchgate.net These calculations are fundamental for determining the most stable three-dimensional arrangement of the atoms and for deriving various molecular properties.

The key findings from these DFT calculations include the optimized geometric parameters, electronic characteristics, total energy, and normal vibration frequencies. researchgate.net The inherent rigidity of the adamantane cage, composed of three fused cyclohexane (B81311) rings in chair conformations, is a defining feature of its optimized geometry. The four methyl groups are situated at the tertiary carbon positions, resulting in a highly symmetrical, globular structure.

Table 1: Computational Methods for Geometry Optimization

| Method | Basis Set | Key Findings |

|---|---|---|

| Density Functional Theory (B3LYP) | 6-31G* | Calculation of geometric and electronic characteristics, total energy, and normal vibration frequencies. researchgate.net |

This table is interactive. Users can sort and filter the data.

The electronic properties of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. ijnc.ir A smaller gap generally implies higher reactivity. ijnc.ir

The adamantane cage is often considered a nearly strain-free structure, as its fused cyclohexane rings can adopt ideal chair conformations. saskoer.ca However, the introduction of substituents can introduce strain. Strain energy is the excess energy of a molecule compared to a hypothetical strain-free reference compound. arxiv.org

Computational studies have quantified the strain energy of this compound. Using a DFT approach with the M062X functional and a 6-31+G(2df,p) basis set, the strain energy was calculated to be -3.3 kcal/mol, indicating it is more stable than its acyclic reference. swarthmore.edu This negative strain energy suggests a stabilizing effect, which has been attributed to the numerous "anti-butane" configurations provided by the methyl groups in the adamantane framework. swarthmore.edu

Due to its rigid cage-like structure, this compound does not undergo the complex conformational changes, such as ring flips, seen in simpler cycloalkanes. google.com Its conformation is effectively locked, with the primary degrees of freedom being the rotation of the methyl groups. Conformational analysis, therefore, primarily confirms the stability of its singular, highly symmetric chair-based conformation.

Table 2: Calculated Strain Energy for this compound

| Computational Method | Basis Set | Calculated Strain Energy (kcal/mol) | Reference |

|---|

This table is interactive. Users can sort and filter the data.

Analysis of Molecular Orbital Parameters and Electronic Transitions

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, including their interactions, movements, and collective phenomena like self-assembly and phase transitions. mdpi.comnih.gov

Experimental studies have noted the existence of order-disorder phase transitions in various substituted adamantanes, including this compound. These transitions involve changes in the rotational and translational order of the molecules within the crystal lattice. MD simulations are a primary tool for investigating the microscopic mechanisms of such phase transitions. rsc.org By simulating the system at different temperatures, researchers can observe how the molecules gain rotational freedom, leading to a transition from an ordered crystalline phase to a plastic crystal phase, where molecules occupy lattice sites but are orientationally disordered.

Furthermore, the self-assembly of molecules into ordered structures is a fundamental process that can be modeled using MD. mdpi.com For molecules like adamantane derivatives, which can form building blocks for more complex structures, simulations can reveal the pathways and driving forces of assembly. aps.org While specific MD studies on the self-assembly of this compound are not extensively documented in public literature, the methodologies are well-established for studying similar processes in related systems. nih.gov

The way molecules pack together in a solid state determines the crystal structure and macroscopic properties of the material. nih.gov MD simulations, often in conjunction with knowledge from X-ray crystallography, are used to model the intermolecular interactions that govern crystal packing. mdpi.com These interactions in nonpolar hydrocarbons like this compound are dominated by van der Waals forces.

Theoretical modeling can predict the most stable crystal packing arrangements by calculating the lattice energy. mdpi.com Hirshfeld surface analysis, derived from computational models, can be employed to visualize and quantify the different types of intermolecular contacts within a crystal, providing detailed insight into the packing motifs. rsc.org For adamantane derivatives, the globular shape often leads to packing in high-symmetry cubic or hexagonal crystal systems, though specific predictions require detailed simulation.

Simulation of Self-Assembly and Phase Transition Behavior

Mechanistic Computational Studies of Adamantane Functionalization

Computational studies are pivotal in mapping the complex energy landscapes of adamantane functionalization reactions. By modeling the structures of reactants, transition states, and products, chemists can elucidate the step-by-step pathways of these transformations. sci-hub.se This is particularly valuable for reactions involving caged hydrocarbons like adamantane, where steric and electronic effects intricately govern the reaction outcomes. Theoretical calculations, especially using Density Functional Theory (DFT), have become a standard method for investigating these reaction mechanisms. sumitomo-chem.co.jp

The synthesis of this compound often involves the direct methylation of the adamantane core. rsc.org Computational studies can illuminate the mechanism of such reactions, which typically proceed via Friedel-Crafts alkylation. These studies model the role of the catalyst, often a Lewis acid like aluminum trichloride (B1173362) (AlCl₃), in generating the reactive electrophile and facilitating the stepwise methylation of the bridgehead positions. rsc.org

The mechanism involves the formation of carbocation intermediates at the tertiary carbons of the adamantane cage. Computational models can predict the relative stabilities of these intermediates and the transition states leading to them. For adamantane, the four bridgehead positions are equivalent, but the introduction of the first methyl group can influence the reactivity of the remaining sites. Theoretical calculations help in understanding how the sequential addition of methyl groups occurs, leading to the highly symmetric 1,3,5,7-tetrasubstituted product.

Derivatization, in a broader sense, refers to the introduction of various functional groups onto the adamantane scaffold. jfda-online.comresearchgate.net Computational chemistry provides a framework for understanding the mechanisms of these diverse functionalization reactions. escholarship.orgrsc.org For instance, in oxidative functionalization, computational models can help distinguish between different potential pathways, such as those involving radical cations or direct hydride abstraction, by comparing the calculated activation energies for each proposed step. acs.org Studies on diamondoids, the class of molecules to which adamantane belongs, have used computational methods to rationalize the outcomes of reactions with various reagents, providing detailed mechanistic insights. acs.orgresearchgate.net

| Reaction Type | Typical Reagents | Key Mechanistic Feature Investigated Computationally |

| Bridgehead Methylation | Tetramethylsilane (B1202638), AlCl₃ | Stepwise electrophilic substitution via tertiary carbocations rsc.org |

| Oxidative Functionalization | Various oxidants | Relative stability of radical vs. cationic intermediates acs.org |

| Halogenation | Br₂, AlBr₃ | Role of catalyst and nature of the halogenating species rsc.org |

This table provides an overview of reaction types and the mechanistic aspects clarified through computational studies.

A significant application of computational chemistry is the prediction of reactivity and selectivity in chemical reactions. rsc.org For adamantane functionalization, this involves predicting which of the C-H bonds (tertiary at the bridgeheads or secondary at the methylene (B1212753) bridges) is more likely to react and whether a reaction will favor the formation of a mono- or polysubstituted product.

Computational models can calculate various molecular properties that correlate with reactivity, such as:

Bond Dissociation Energies (BDEs): Lower BDEs for the tertiary C-H bonds of adamantane compared to the secondary ones correctly predict the higher reactivity of the bridgehead positions.

Carbocation Stability: The calculated stability of the resulting carbocations after a hypothetical hydride abstraction shows that the tertiary adamantyl cation is significantly more stable than the secondary one, explaining the preference for bridgehead functionalization in ionic reactions.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for electrophilic or nucleophilic attack.

Recent advances have focused on developing algorithms that can automatically generate and analyze reaction intermediates to predict the final products and their ratios. beilstein-journals.org For adamantane and higher diamondoids, computational studies have successfully predicted the high tertiary versus secondary selectivity observed in reactions with electrophiles and single-electron transfer (SET) reagents. researchgate.net These predictions are based on detailed analyses of the potential energy surfaces, which map the energy of the system as the reaction progresses. beilstein-journals.org The fact that this compound is less strained than adamantane itself, a finding supported by computational analysis, can also be a factor in its formation and reactivity. wiley-vch.de

| Computational Parameter | Predicted Trend for Adamantane | Observed Selectivity |

| C-H Bond Dissociation Energy | Tertiary C-H < Secondary C-H | Preferential reaction at bridgehead (tertiary) positions |

| Carbocation Stability | Tertiary Cation > Secondary Cation | High selectivity for bridgehead substitution in ionic reactions researchgate.net |

| Strain Energy | Adamantane > this compound | Favorable formation of the tetramethyl derivative wiley-vch.de |

This table illustrates how computational parameters are used to predict the observed reactivity and selectivity in adamantane functionalization.

Elucidation of Reaction Mechanisms in Methylation and Derivatization

Quantum-Chemically Informed Machine Learning for Energy Prediction

The high computational cost of accurate quantum-chemical calculations, such as the G4MP2 method, limits their application to large molecules. nih.gov To address this, a new approach combining quantum chemistry with machine learning (ML) has emerged. globus.orgosti.gov Quantum-chemically informed machine learning (QCiML) uses highly accurate quantum chemical data for a set of smaller molecules to train an ML model. This trained model can then predict the energies and properties of larger molecules with remarkable accuracy and at a fraction of the computational cost. jcesr.org

This strategy has been successfully demonstrated for predicting the energies of organic molecules containing 10 to 14 non-hydrogen atoms, a size range that includes this compound. nih.gov In these studies, ML models like FCHL-Δ and SchNet-Δ are trained on the difference in energies between a high-level (e.g., G4MP2) and a lower-cost (e.g., DFT with B3LYP or ωB97X-D functionals) method for a large dataset of small molecules. globus.orgosti.gov

The trained model can then rapidly estimate the G4MP2-level energy of a new, larger molecule by calculating its energy with the low-cost DFT method and adding the ML-predicted correction. globus.org Studies have shown that these QCiML models can predict atomization energies for molecules larger than those in the training set to within 0.4 kcal/mol of the actual G4MP2 values. nih.govosti.gov Adamantane itself was included in the test sets for some of these models, demonstrating the applicability of the approach to polycyclic systems. globus.org This powerful technique holds great promise for the rapid and accurate prediction of thermochemical data, such as enthalpies of formation, for complex adamantane derivatives, which is crucial for designing new materials and understanding reaction energetics. globus.orgjcesr.org

| Method | Description | Advantage for Adamantane Derivatives |

| G4MP2 | High-accuracy composite quantum-chemical method | Provides "gold standard" benchmark energies |

| DFT (e.g., ωB97X-D) | Lower-cost quantum mechanical method | Feasible for larger molecules but less accurate than G4MP2 nih.gov |

| QCiML (e.g., FCHL-Δ) | ML model trained on the difference between high- and low-level methods | Predicts G4MP2-level energies at near-DFT cost nih.govglobus.orgjcesr.org |

This table compares different computational methods for energy prediction, highlighting the role of QCiML.

Supramolecular Chemistry and Crystal Engineering Applications

Design and Construction of Metal-Organic Frameworks (MOFs)

Derivatives of adamantane (B196018), particularly those with functional groups at the four bridgehead positions, are highly valued as linkers or building blocks for creating porous materials like Metal-Organic Frameworks (MOFs). researchgate.net The non-polar, hydrophobic backbone of adamantane, combined with its conformational stability, offers unique advantages in ligand design. mdpi.com

Adamantane-1,3,5,7-tetracarboxylic acid (H₄ATC) is a prototypical tetrahedral linker used in the construction of MOFs and hydrogen-bonded organic frameworks (HOFs). wikipedia.org Its four carboxylic acid groups project outwards from the adamantane core in a tetrahedral arrangement, making it an ideal component for creating stable, extended networks.

This molecule's utility was demonstrated early on, as it was one of the first linkers used to create hydrogen-bonded organic frameworks. In its pure crystalline form, it assembles into a five-fold interpenetrated diamondoid network, held together by strong O–H···O hydrogen bonds between the carboxyl groups. wikipedia.org In the context of MOFs, H₄ATC serves as a monomer that connects metal-based secondary building units (SBUs). Its rigid structure is instrumental in the formation of highly ordered, porous materials, such as MOF-77 (with Zinc) and MOF-35 (with Zinc), where it facilitates the assembly of complex, high-symmetry frameworks. cd-bioparticles.netchemsoon.com

Table 1: Properties and Applications of Adamantane-1,3,5,7-tetracarboxylic Acid

| Property | Description | Reference |

|---|---|---|

| Synonym | H₄ATC | chemsoon.com |

| Molecular Formula | C₁₄H₁₆O₈ | |

| Key Feature | Four carboxylic acid groups in a rigid tetrahedral geometry. | wikipedia.org |

| Application | Polyfunctional building block (linker) for MOFs and HOFs. | wikipedia.orgcd-bioparticles.net |

| Notable MOFs | MOF-77 (Zn), MOF-35 (Zn) | cd-bioparticles.netchemsoon.com |

| Self-Assembly | Forms a five-fold interpenetrated diamondoid network via hydrogen bonds. |

Beyond H₄ATC, a variety of adamantane derivatives functionalized with ligating groups have been successfully employed to synthesize coordination polymers. The choice of substituent and the number of functional groups (di-, tri-, or tetra-substitution) allow for fine-tuning the geometry and connectivity of the resulting networks. researchgate.net

Researchers have utilized bis-, tris-, and tetrakis(carboxyphenyl)adamantanes to create coordination polymers with d-metals such as Manganese (Mn), Cobalt (Co), and Cadmium (Cd). researchgate.net The rigid, angle-shaped ligands derived from adamantane, such as 3-(azol-1-yl)-1-adamantanecarboxylic acids and 1,3-bis(1,2,4-triazol-1-yl)adamantane, have proven effective in forming novel coordination polymers with metals like Copper(II), Nickel(II), Silver(I), and Cadmium(II). mdpi.commdpi.com For instance, the reaction of 1,3-bis(1,2,4-triazol-1-yl)adamantane with silver nitrate (B79036) results in a two-dimensional coordination polymer containing large 18- and 30-membered metallocycles. mdpi.com Similarly, a heteroleptic approach combining two different adamantane-like building blocks, such as 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) and adamantane carboxylic acids, has yielded new silver(I) coordination polymers. acs.org These examples highlight the dominant role of the adamantane ligand's shape in defining the final crystalline architecture, leading to predictable frameworks. researchgate.net

Adamantane-1,3,5,7-tetracarboxylic Acid as a Polyfunctional Building Block

Host-Guest Chemistry and Encapsulation Phenomena

The unique cage-like structure of adamantane and its derivatives makes them excellent candidates for applications in host-guest chemistry. They can act as molecular hosts, encapsulating smaller guest molecules within their structures or within the cavities of their crystal lattices. wikipedia.org

A notable class of host molecules are the tetraaryladamantanes (TAAs), which consist of an adamantane core with four aromatic groups attached to the bridgehead positions. rsc.org These molecules, sometimes called "molecular chaperones," are exceptionally useful for co-crystallizing small molecules, particularly liquids or oils that are otherwise difficult to crystallize. nih.govmdpi.com

By mixing a guest molecule with a TAA derivative and allowing the mixture to crystallize, a co-crystal can be formed where the guest is encapsulated within the host's crystal lattice. researchgate.net This method facilitates the structural elucidation of the guest molecule using single-crystal X-ray diffraction. rsc.org Specific examples of these chaperones include:

1,3,5,7-tetrakis(2,4-dimethoxyphenyl)adamantane (B8217918) (TDA) nih.gov

1,3,5,7-tetrakis(2,4-diethoxyphenyl)adamantane (TEO) nih.gov

1,3,5,7-tetrakis(2-bromo-4-methoxyphenyl)adamantane (TBro) , which is particularly effective for lipophilic analytes like n-decane. rsc.orgresearchgate.net

These host systems can accommodate a wide range of guest molecules, and in some cases, the resulting crystals can undergo structural transitions upon thermal treatment to form better-ordered systems. researchgate.net This host-aided crystallization is a powerful tool for determining the precise molecular structure, including the absolute configuration, of challenging small molecules. mdpi.comresearchgate.net

The formation of host-guest complexes and other supramolecular structures relies on the principles of molecular recognition and self-assembly. Adamantane's lipophilic nature and rigid shape are key to these processes. pensoft.net The self-assembly of adamantane derivatives is a well-studied phenomenon, often driven by weak non-covalent interactions. mdpi.comarxiv.org

A classic example of molecular recognition involving adamantane is its strong interaction with cyclodextrins. pensoft.net The hydrophobic adamantyl group fits snugly into the non-polar cavity of the cyclodextrin (B1172386) host in aqueous solutions, driven by the hydrophobic effect. This highly specific and stable interaction is a cornerstone of many self-assembling supramolecular systems. For instance, adamantane-modified tetraphenylethene (TPE-ADA) can self-assemble, and upon the addition of β-cyclodextrin-modified hyaluronic acid (HACD), stable nanoparticles form via this specific host-guest interaction. nih.gov

In a broader sense, molecular recognition is governed by a combination of factors including the hydrophobic effect, hydrogen bonding, and van der Waals forces. beilstein-journals.org The predictable geometry of functionalized adamantanes allows them to serve as scaffolds that position recognition sites (like hydrogen bond donors/acceptors) in a pre-organized fashion, leading to selective binding and controlled self-assembly. wikipedia.orgnih.gov

Tetraaryladamantanes as Molecular Host Systems

Influence of Substitution on Supramolecular Aggregation and Crystal Packing

The introduction of substituents onto the adamantane core has a profound effect on the non-covalent interactions that govern supramolecular aggregation and crystal packing. fu-berlin.deacs.org By systematically changing these substituents, chemists can control the final solid-state architecture of the molecules.

A study on a series of adamantanecarboxylic acids with varying numbers of methyl groups (e.g., adamantane carboxylic acid, 3,5-dimethyl-1-adamantanecarboxylic acid, and 3,5,7-trimethyl-1-adamantanecarboxylic acid) revealed that the crystal packing is highly sensitive to this substitution. fu-berlin.deacs.org The unsubstituted acid forms a hydrogen-bonded dimer that packs into supramolecular tapes. The dimethyl derivative also forms dimers, but they orient to create a supramolecular grid. The trimethyl derivative assembles into zigzag tapes. acs.org This demonstrates that even simple alkyl substituents can dramatically alter the directionality and nature of the resulting supramolecular aggregates.

Table 2: Effect of Methyl Substitution on the Supramolecular Architecture of Adamantanecarboxylic Acids

| Compound | Key Supramolecular Interaction | Resulting Architecture | Reference |

|---|---|---|---|

| Adamantanecarboxylic acid (ada) | Hydrogen-bonded dimers (homosynthons) | Supramolecular tapes | fu-berlin.deacs.org |

| 3,5-Dimethyl-1-adamantanecarboxylic acid (dimet-ada) | Dimers oriented at 24.1° to each other, supported by C-H···O contacts | Supramolecular grid | fu-berlin.deacs.org |

| 3,5,7-Trimethyl-1-adamantanecarboxylic acid (trimet-ada) | Hydrogen-bonded dimers | Zigzag tapes | fu-berlin.deacs.org |

Symmetry Engineering for Functional Materials Development (e.g., Ferroelectricity)chemrxiv.org

The development of functional materials, such as ferroelectrics, often relies on the precise control of molecular arrangement and symmetry within a crystal lattice. chemrxiv.org Ferroelectricity is a property of certain materials that have a spontaneous electric polarization that can be reversed by the application of an external electric field. scholaris.ca A key requirement for a material to be ferroelectric is the breaking of inversion symmetry in its crystal structure. chemrxiv.org

Adamantane and its derivatives, with their inherently high molecular symmetry, typically crystallize in centrosymmetric space groups, which precludes the possibility of ferroelectricity. rsc.org However, the concept of symmetry engineering provides a strategic pathway to overcome this limitation. By chemically modifying the adamantane core to reduce its symmetry, it is possible to induce the formation of non-centrosymmetric crystal structures, a prerequisite for properties like ferroelectricity. rsc.orgresearchgate.net

A notable example of this strategy involves the introduction of specific functional groups to the adamantane cage. Research has demonstrated that by employing a symmetry-reduction design strategy in adamantane derivatives, it is possible to unlock ferroelectric properties. For instance, 2-adamantylammonium bromide (2-ADAB) has been reported as a metal-free ferroelectric material with a high Curie temperature of 383 K and robust polarization switching. rsc.org The introduction of the ammonium (B1175870) bromide group at the C2 position breaks the high symmetry of the parent adamantane molecule, leading to a polar crystal structure.

While direct evidence of ferroelectricity in 1,3,5,7-tetramethyladamantane has not been reported in the reviewed literature, the principles of symmetry engineering established with other adamantane derivatives suggest a potential avenue for future research. The four methyl groups in this compound preserve a high degree of molecular symmetry. However, further functionalization or co-crystallization strategies could potentially reduce the crystal symmetry and lead to the emergence of functional properties like ferroelectricity.

The study of phase transitions in adamantane derivatives is also relevant in this context. The order-disorder transitions observed in compounds like this compound are a manifestation of changes in molecular packing and symmetry. researchgate.net Understanding and controlling these transitions are crucial for the development of switchable materials.

Below is a table summarizing the phase transition data for this compound and comparative data for a ferroelectric adamantane derivative.

| Compound | Transition Temperature (K) | Enthalpy of Transition (kJ mol⁻¹) | Entropy of Transition (J K⁻¹ mol⁻¹) | Property | Reference |

| This compound | 337.2 | 81.13 (ΔsubH°) | Not specified | Order-Disorder | nist.gov |

| 2-Adamantylammonium Bromide (2-ADAB) | 383 (Curie Temperature) | Not specified | Not specified | Ferroelectric | rsc.orgrsc.org |

Note: ΔsubH° refers to the enthalpy of sublimation.

This data highlights the different types of phase transitions observed in adamantane-based systems. The order-disorder transition in this compound is a purely thermal event, while the Curie temperature of 2-ADAB marks the transition from a ferroelectric to a paraelectric state, driven by symmetry breaking.

Q & A

Q. What are the common synthetic routes for 1,3,5,7-Tetramethyladamantane?

The synthesis typically involves Friedel-Crafts alkylation using adamantane as the precursor. Key steps include:

- Methylation : Reaction of adamantane with tetramethylsilane in the presence of AlCl₃, enabling fourfold substitution at all bridgehead positions .

- Halogenation pathway : Bromination of adamantane with Br₂ and AlBr₃ at 150°C yields 1,3,5,7-tetrabromoadamantane, which can undergo nucleophilic substitution with methyl groups .

- Catalyst optimization : Use of AlBr₃ minimizes halogen exchange, achieving 85% yield of tetramethyl product at room temperature .

Q. How is the geometric structure of this compound characterized?

Structural analysis combines:

- Density Functional Theory (DFT) : Computes bond angles, symmetry, and electronic properties, confirming the tetrahedral substitution pattern .

- Spectroscopy : ¹H/¹³C NMR identifies methyl group positions (e.g., singlet for equivalent bridgehead protons) .

- X-ray crystallography : Validates spatial arrangement, though limited by crystal growth challenges due to high symmetry .

Q. What spectroscopic methods confirm the compound’s purity and structure?

- NMR : Distinct peaks for bridgehead protons (~2.0 ppm) and methyl groups (~0.8–1.6 ppm) .

- Mass spectrometry : Fragmentation patterns (e.g., m/z 276 for M⁺) confirm molecular weight and substituent loss trends .

- Chromatography : HPLC or GC-MS with reference standards (e.g., USP protocols) ensures purity and regulatory compliance .

Q. What thermodynamic properties are critical for experimental handling?

- Sublimation enthalpy (ΔsubH) : Reported as ~293–313 kJ/mol (measured via effusion methods at ~303 K), influencing storage and sublimation purification protocols .

- Thermal stability : Resistance to degradation up to 300°C, verified by TGA/DSC .

Advanced Research Questions

Q. How does this compound interact with zeolite catalysts in hydroconversion?

In hydroconversion of perhydrophenanthrene (PHP):

- Adsorption selectivity : Zeolite Beta (BEA) favors adsorption of PHP isomers (I1) over alkyladamantanes, while FAU zeolites show lower selectivity (I1/I4 ratio: 3.2 vs. 1.06) .

- Competitive adsorption : Molecular simulations under n-heptane solvent reveal negligible adsorption of tetramethyladamantane on BEA, explaining its low catalytic conversion in such systems .

Q. How can contradictory data on adsorption selectivity in zeolites be resolved?

- Methodological adjustments : Vary partial pressures or solvent polarity to mimic reaction conditions more accurately .

- Computational validation : Monte Carlo simulations predict adsorption trends, aligning with experimental data (e.g., Table 2 in ).

Q. What mechanistic insights explain byproduct formation during halogenation?

- SN1 mechanism : Tertiary adamantyl cations form via hydride abstraction by strong acids (HCl, HBr), reacting with nucleophiles.

- Halogen exchange : Use of AlCl₃ in bromination introduces Cl⁻, generating mixed chloro-bromo byproducts (e.g., 12% 1-chloro-3,5,7-tribromoadamantane) .

- Catalyst control : AlBr₃ avoids halogen exchange, ensuring clean tetrabromination .

Q. How does the electronic structure influence reactivity in superacid media?

Q. What challenges arise in achieving selective bridgehead substitution?

- Steric hindrance : Methyl groups at 1,3,5,7-positions block further substitution, requiring precise stoichiometry and catalysts (e.g., AlCl₃ for controlled Friedel-Crafts reactions) .

- Reaction monitoring : In-situ FTIR or GC tracks intermediate formation (e.g., mono- to tri-substituted derivatives) to optimize conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.